2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide
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Overview
Description
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide is a compound that features a benzothiazole ring fused with a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzothiazole ring is known for its biological activity, while the nicotinamide group is a derivative of vitamin B3, which plays a crucial role in cellular metabolism.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to inhibitThyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are vital for metabolic regulation.
Mode of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects against various bacterial strains . They may interact with their targets, leading to changes that inhibit the function of the target, thereby exerting their therapeutic effects.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
A related compound, 1,2,3-benzothiadiazole, is soluble in organic solvents , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide typically involves the condensation of a benzothiazole derivative with a nicotinamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalytic processes and may involve the use of solvents such as ethanol or dichloromethane to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-N-methylnicotinamide
- 2-(benzo[d]thiazol-2-yl)-N-ethylnicotinamide
- 2-(benzo[d]thiazol-2-yl)-N-propylnicotinamide
Uniqueness
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide is unique due to the presence of the isopropyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it distinct from its methyl, ethyl, and propyl analogs .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(2)18-15(20)11-6-5-9-17-14(11)16-19-12-7-3-4-8-13(12)21-16/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKDPUMULMUMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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